molecular formula C9H7F3O3 B3389965 Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester CAS No. 949167-51-5

Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester

Cat. No.: B3389965
CAS No.: 949167-51-5
M. Wt: 220.14
InChI Key: GRLVURMSJQTVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is an organic compound characterized by the presence of hydroxy, trifluorophenyl, and acetic acid methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester typically involves the esterification of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating agents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Hydroxy-(3,4,5-trifluoro-phenyl)-acetonitrile
  • 3,4,5-Trifluorobenzeneboronic acid

Comparison: Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to Hydroxy-(3,4,5-trifluoro-phenyl)-acetonitrile, the ester group in this compound provides different reactivity and potential applications. Similarly, 3,4,5-Trifluorobenzeneboronic acid, while sharing the trifluorophenyl group, has different chemical properties and uses due to the presence of the boronic acid group.

Properties

IUPAC Name

methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3,8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLVURMSJQTVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Reactant of Route 5
Reactant of Route 5
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester
Reactant of Route 6
Hydroxy-(3,4,5-trifluoro-phenyl)-acetic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.